molecular formula C16H21N B2887048 6-butyl-2,3,4,9-tetrahydro-1H-carbazole CAS No. 117766-84-4

6-butyl-2,3,4,9-tetrahydro-1H-carbazole

Cat. No. B2887048
CAS RN: 117766-84-4
M. Wt: 227.351
InChI Key: FQZVSXUADCEADM-UHFFFAOYSA-N
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Description

6-butyl-2,3,4,9-tetrahydro-1H-carbazole (BT-CZ) is a heterocyclic compound that belongs to the carbazole family. It has been found to have potential applications in scientific research due to its unique chemical structure and properties.

Mechanism of Action

6-butyl-2,3,4,9-tetrahydro-1H-carbazole acts as a competitive antagonist of the 5-HT2C receptor by binding to its orthosteric site. This prevents the binding of serotonin to the receptor, thereby blocking its downstream signaling pathways. This leads to a decrease in the activity of the receptor, which can have various effects depending on the specific physiological context.
Biochemical and Physiological Effects
6-butyl-2,3,4,9-tetrahydro-1H-carbazole has been shown to have various biochemical and physiological effects, particularly in the central nervous system. It has been found to decrease food intake and body weight in rodents, suggesting a potential role in the treatment of obesity. It has also been shown to have anxiolytic and antidepressant-like effects in animal models, indicating a potential role in the treatment of anxiety and depression.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-butyl-2,3,4,9-tetrahydro-1H-carbazole is its selectivity for the 5-HT2C receptor, which allows for specific manipulation of this receptor without affecting other serotonin receptors. However, one limitation of 6-butyl-2,3,4,9-tetrahydro-1H-carbazole is its relatively low potency, which may require higher concentrations for effective manipulation of the receptor. Additionally, the effects of 6-butyl-2,3,4,9-tetrahydro-1H-carbazole may be influenced by factors such as species differences, route of administration, and duration of treatment.

Future Directions

There are several potential future directions for research on 6-butyl-2,3,4,9-tetrahydro-1H-carbazole. One area of interest is the role of the 5-HT2C receptor in various physiological and pathological conditions, such as obesity, anxiety, and depression. Further studies could investigate the effects of 6-butyl-2,3,4,9-tetrahydro-1H-carbazole in these conditions and explore its potential as a therapeutic agent. Another area of interest is the development of more potent and selective antagonists of the 5-HT2C receptor, which could improve the specificity and efficacy of 6-butyl-2,3,4,9-tetrahydro-1H-carbazole in research and clinical applications.
Conclusion
In conclusion, 6-butyl-2,3,4,9-tetrahydro-1H-carbazole is a heterocyclic compound with potential applications in scientific research, particularly in the field of neuroscience. It acts as a selective antagonist of the serotonin 5-HT2C receptor and has been found to have various biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several potential future directions for research on 6-butyl-2,3,4,9-tetrahydro-1H-carbazole that could lead to important discoveries and advancements in the field.

Synthesis Methods

6-butyl-2,3,4,9-tetrahydro-1H-carbazole can be synthesized via a one-pot reaction involving the condensation of 2-nitrobenzaldehyde and butylamine, followed by reduction with sodium borohydride. The product can be purified by column chromatography using a mixture of hexane and ethyl acetate as the eluent.

Scientific Research Applications

6-butyl-2,3,4,9-tetrahydro-1H-carbazole has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the serotonin 5-HT2C receptor, which is involved in the regulation of appetite, mood, and anxiety. This makes 6-butyl-2,3,4,9-tetrahydro-1H-carbazole a valuable tool for studying the role of this receptor in various physiological and pathological conditions.

properties

IUPAC Name

6-butyl-2,3,4,9-tetrahydro-1H-carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N/c1-2-3-6-12-9-10-16-14(11-12)13-7-4-5-8-15(13)17-16/h9-11,17H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZVSXUADCEADM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC2=C(C=C1)NC3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-butyl-2,3,4,9-tetrahydro-1H-carbazole

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